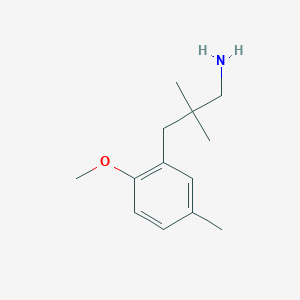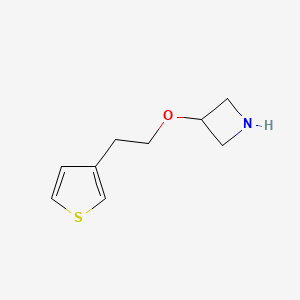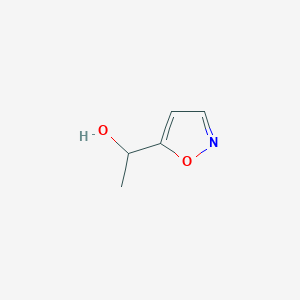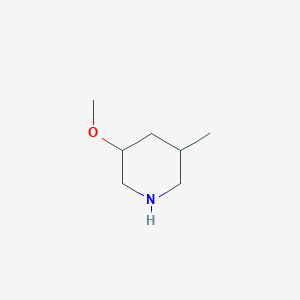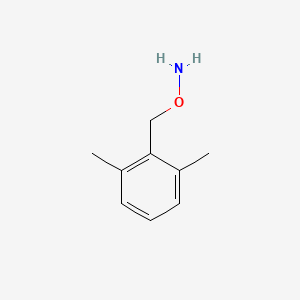![molecular formula C13H24O2 B13618590 2-Methyl-3-[4-(propan-2-yl)cyclohexyl]propanoic acid](/img/structure/B13618590.png)
2-Methyl-3-[4-(propan-2-yl)cyclohexyl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3-[4-(propan-2-yl)cyclohexyl]propanoic acid is an organic compound with a complex structure that includes a cyclohexyl ring substituted with a propanoic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-[4-(propan-2-yl)cyclohexyl]propanoic acid can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexanone followed by a series of reactions including reduction, oxidation, and esterification. The reaction conditions typically involve the use of strong bases, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as catalytic hydrogenation and continuous flow processes. These methods ensure higher yields and purity of the final product, making them suitable for large-scale production.
化学反応の分析
Types of Reactions
2-Methyl-3-[4-(propan-2-yl)cyclohexyl]propanoic acid undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclohexyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are used under conditions that favor substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives such as alcohols, ketones, and substituted cyclohexyl compounds.
科学的研究の応用
2-Methyl-3-[4-(propan-2-yl)cyclohexyl]propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects and use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2-Methyl-3-[4-(propan-2-yl)cyclohexyl]propanoic acid exerts its effects involves interactions with specific molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, influencing various physiological processes.
類似化合物との比較
Similar Compounds
2-Methylpropanoic acid: A simpler analog with similar functional groups but lacking the cyclohexyl ring.
Cyclohexylpropanoic acid: Similar structure but without the methyl and isopropyl substitutions.
Uniqueness
This detailed article provides a comprehensive overview of 2-Methyl-3-[4-(propan-2-yl)cyclohexyl]propanoic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C13H24O2 |
|---|---|
分子量 |
212.33 g/mol |
IUPAC名 |
2-methyl-3-(4-propan-2-ylcyclohexyl)propanoic acid |
InChI |
InChI=1S/C13H24O2/c1-9(2)12-6-4-11(5-7-12)8-10(3)13(14)15/h9-12H,4-8H2,1-3H3,(H,14,15) |
InChIキー |
FYNBPPYZPKUIDV-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1CCC(CC1)CC(C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


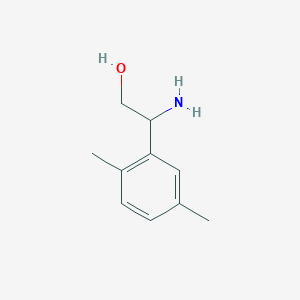
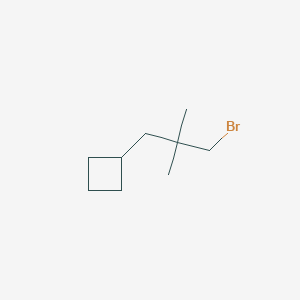
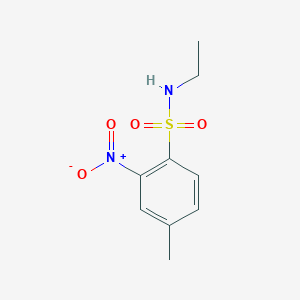
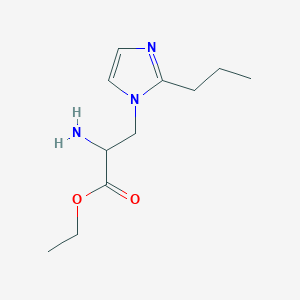
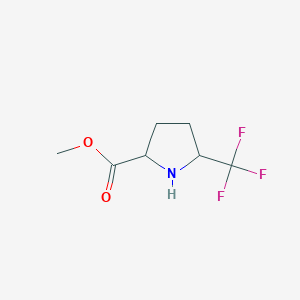
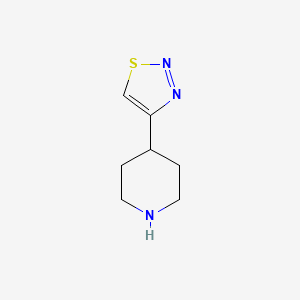
![2-(3-{[(Tert-butoxy)carbonyl]amino}azetidin-3-yl)aceticacid](/img/structure/B13618567.png)
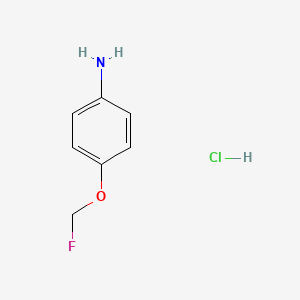
![Tert-butyl3-[5-(hydroxymethyl)-1,3-thiazol-2-yl]azetidine-1-carboxylate](/img/structure/B13618583.png)
